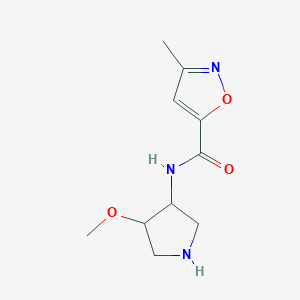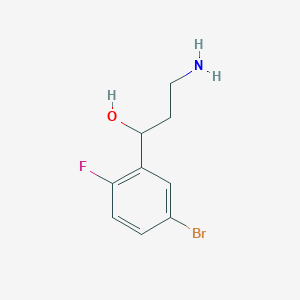
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H17ClFNO2. It is known for its unique structural properties, which include a fluorine atom attached to a pyrrolidine ring and a tert-butyl group. This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics .
Méthodes De Préparation
The synthesis of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the fluorination of a pyrrolidine derivative followed by the introduction of a tert-butyl group. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor and tert-butylating agents like tert-butyl chloride. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.
Applications De Recherche Scientifique
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds with active site residues, enhancing binding affinity and specificity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in biological systems .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-tert-Butyl-3-chloropyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-tert-Butyl-3-bromopyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
1-tert-Butyl-3-iodopyrrolidine-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H16FNO2 |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)11-5-4-9(10,6-11)7(12)13/h4-6H2,1-3H3,(H,12,13) |
Clé InChI |
HTJRNQRRBYYVGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCC(C1)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


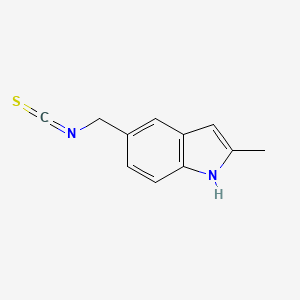
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
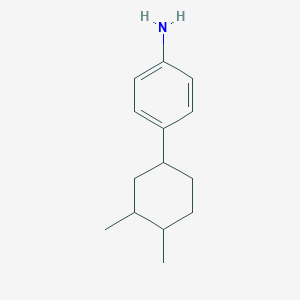
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
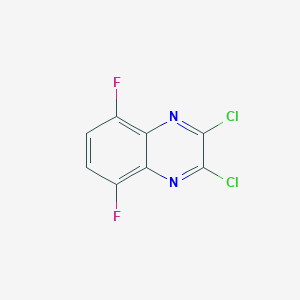
![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
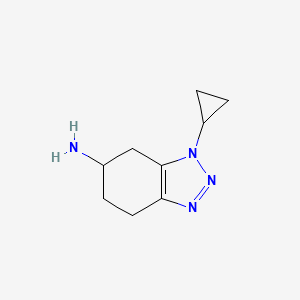
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
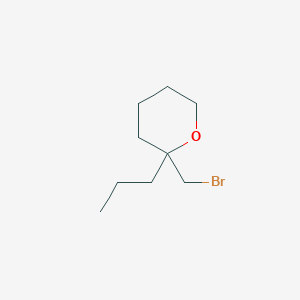
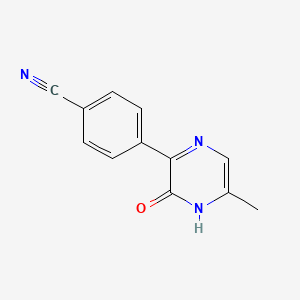
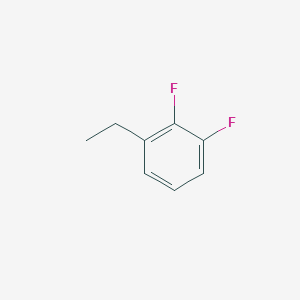
![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
